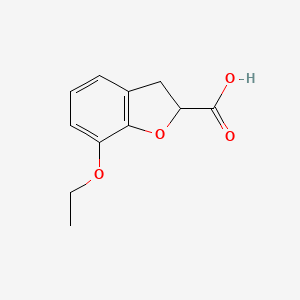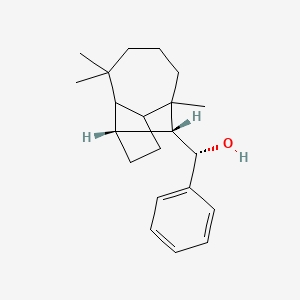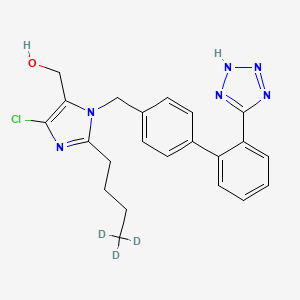![molecular formula C12H20BrNO2S2 B13402970 Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide is a quaternary ammonium compound with a complex structure that includes a sulfonylsulfanyl group and a bromide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a thiol compound to form a sulfonylsulfanyl intermediate. This intermediate is then reacted with a quaternary ammonium compound under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality.
化学反応の分析
Types of Reactions
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide can undergo various chemical reactions, including:
Oxidation: The sulfonylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonylsulfanyl group to thiol or sulfide derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide derivatives.
科学的研究の応用
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving sulfonylsulfanyl groups.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism by which Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The quaternary ammonium group may also interact with negatively charged sites on biomolecules, affecting their function.
類似化合物との比較
Similar Compounds
Trimethyl-[2-(4-methylphenyl)sulfonylethyl]azanium;bromide: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Trimethyl-[2-(4-methylphenyl)sulfanylethyl]azanium;bromide: Lacks the sulfonyl group, affecting its oxidation and reduction behavior.
Uniqueness
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide is unique due to the presence of both sulfonyl and sulfanyl groups, which provide a diverse range of chemical reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H20BrNO2S2 |
|---|---|
分子量 |
354.3 g/mol |
IUPAC名 |
trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide |
InChI |
InChI=1S/C12H20NO2S2.BrH/c1-11-5-7-12(8-6-11)17(14,15)16-10-9-13(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
BNTYYRYKQKBIIV-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCC[N+](C)(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B13402888.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13402896.png)
![(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)









![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
